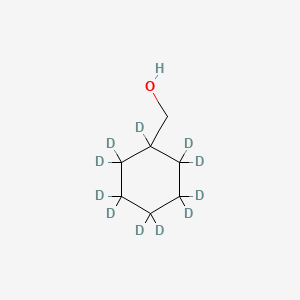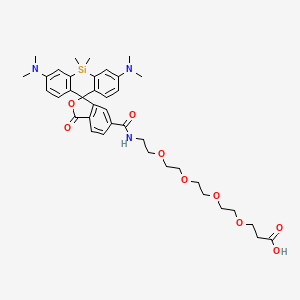
Alpha-ketoisocaproic acid-13C5 (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-ketoisocaproic acid-13C5 (sodium) is a stable isotope-labeled compound, specifically a 13C-labeled version of alpha-ketoisocaproic acid sodium . This compound is used primarily in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-ketoisocaproic acid-13C5 (sodium) involves the incorporation of stable heavy isotopes of carbon into the alpha-ketoisocaproic acid molecule . The specific synthetic routes and reaction conditions for this compound are not widely detailed in public literature. the general approach involves the use of isotope-labeled precursors and standard organic synthesis techniques .
Industrial Production Methods
Industrial production of alpha-ketoisocaproic acid-13C5 (sodium) is typically carried out by specialized chemical manufacturers who have the capability to handle and incorporate stable isotopes into organic molecules . The production process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-ketoisocaproic acid-13C5 (sodium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the keto group to a carboxylic acid group.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of alpha-ketoisocaproic acid-13C5 (sodium) would yield a carboxylic acid derivative, while reduction would produce a hydroxyl derivative .
Aplicaciones Científicas De Investigación
Alpha-ketoisocaproic acid-13C5 (sodium) has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic flux analysis to study metabolic pathways and fluxes.
Medicine: It is employed in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug metabolism.
Mecanismo De Acción
The mechanism of action of alpha-ketoisocaproic acid-13C5 (sodium) involves its role as a metabolic intermediate in the catabolism of branched-chain amino acids . It is converted to its corresponding amino acid, leucine, through transamination reactions . The compound also serves as a precursor for the synthesis of other important metabolites .
Comparación Con Compuestos Similares
Alpha-ketoisocaproic acid-13C5 (sodium) can be compared with other similar compounds, such as:
Alpha-ketoisovaleric acid-13C5 (sodium): Another isotope-labeled compound used in metabolic studies.
Alpha-keto-beta-methylvaleric acid-13C5 (sodium): Similar in structure and used for similar applications.
Alpha-ketoisocaproic acid-13C2 (sodium): A different isotope-labeled version of the same compound.
The uniqueness of alpha-ketoisocaproic acid-13C5 (sodium) lies in its specific isotopic labeling, which allows for precise tracking and quantitation in metabolic studies .
Propiedades
Fórmula molecular |
C6H10NaO3 |
|---|---|
Peso molecular |
159.09 g/mol |
InChI |
InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/i1+1,2+1,3+1,4+1,5+1,6+1; |
Clave InChI |
NVPLKQSQRQOWCP-BVNCJLROSA-N |
SMILES isomérico |
[13CH3][13CH]([13CH3])[13CH2][13C](=O)[13C](=O)O.[Na] |
SMILES canónico |
CC(C)CC(=O)C(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B12387957.png)







![4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile](/img/structure/B12388016.png)

